molecular formula C13H8N4O3 B6498203 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione CAS No. 941905-58-4

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione

Número de catálogo: B6498203
Número CAS: 941905-58-4
Peso molecular: 268.23 g/mol
Clave InChI: KHMZZPPZOCECEK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This product is the chemical compound 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione, provided as a high-purity material for research and development purposes. The 1,3-diazinane-2,4,6-trione structure is a core scaffold in medicinal chemistry with a history of diverse biological activities. This particular molecule features a quinoxaline group, a privileged structure known for its role in pharmaceuticals and organic materials, fused to the core via a methylidene linker. This structural motif may be of significant interest in several early-stage research areas, including the discovery of new therapeutic agents, chemical biology for probing biological systems, and the development of novel organic electronic materials. The specific properties, mechanism of action, and primary research applications for this compound are currently not specified in the available literature and require further investigation by qualified researchers. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should conduct all necessary safety assessments and profiling experiments prior to use.

Propiedades

IUPAC Name

5-(quinoxalin-6-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N4O3/c18-11-8(12(19)17-13(20)16-11)5-7-1-2-9-10(6-7)15-4-3-14-9/h1-6H,(H2,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHMZZPPZOCECEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthesis of Quinoxaline-6-carbaldehyde

Quinoxaline-6-carbaldehyde is prepared by cyclocondensation of 4-methyl-o-phenylenediamine 1 with glyoxal 2 in methanol at ambient temperature, yielding 6-methylquinoxaline 3 . Subsequent oxidation of the methyl group using vanadium(V) oxide (V₂O₅) in toluene under reflux conditions introduces the aldehyde functionality, achieving 6-formylquinoxaline A in 65% yield.

Knoevenagel Condensation with Barbituric Acid

Equimolar quantities of A and B are refluxed in ethanol with piperidine as a base catalyst. The reaction proceeds via enolate formation at the active methylene position of B , followed by nucleophilic attack on the aldehyde carbonyl of A . This method typically delivers the target compound in 70–75% yield after recrystallization from ethanol.

Optimization Note : Substituting ethanol with dimethylformamide (DMF) increases reaction efficiency (85% yield) due to enhanced solubility of intermediates.

One-Pot Multi-Component Assembly

A streamlined approach combines o-phenylenediamine 4 , glyoxal 2 , and 1,3-diazinane-2,4,6-trione B in a single pot. The reaction employs trifluoroacetic acid (TFA) as both catalyst and solvent, facilitating sequential quinoxaline formation and Knoevenagel condensation.

Reaction Mechanism

  • Quinoxaline Synthesis : TFA promotes cyclocondensation of 4 and 2 to form 6-formylquinoxaline A in situ.

  • Methylidene Bridge Formation : The aldehyde group of A reacts with the enolic form of B , yielding the final product.

Yield : 60–68% after column chromatography (hexanes/ethyl acetate).

Oxidative Coupling Using V₂O₅

Vanadium(V) oxide serves dual roles in this method: oxidizing intermediates and catalyzing C–C bond formation.

Protocol

  • Intermediate Synthesis : 6-Hydroxymethylquinoxaline 5 is prepared via LiAlH₄ reduction of 6-cyanoquinoxaline.

  • Oxidation and Coupling : Treating 5 with V₂O₅ in the presence of B induces simultaneous oxidation of the hydroxymethyl group to an aldehyde and subsequent condensation.

Yield : 58% with silica gel purification.

Acid-Catalyzed Cyclodehydration

Adapting methods from pyrimidine-trione syntheses, this route employs acetic acid to drive cyclodehydration.

Steps

  • Precursor Preparation : 6-(2,2-Diethoxyethyl)quinoxaline 6 is synthesized by protecting the aldehyde of A as a diethyl acetal.

  • Deprotection and Cyclization : Heating 6 with B in glacial acetic acid removes the acetal protection and facilitates methylidene bridge formation.

Yield : 72% after recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A mixture of A , B , and a catalytic amount of ammonium acetate in ethanol is irradiated at 100°C for 10 minutes, achieving 80% yield.

Comparative Analysis of Methods

MethodConditionsYield (%)Key AdvantagesLimitations
KnoevenagelEthanol, piperidine, reflux70–85High purity, scalableLong reaction time
One-Pot Multi-ComponentTFA, rt, 24 h60–68Fewer stepsModerate yield
Oxidative CouplingV₂O₅, toluene, reflux58Dual functionalityToxic oxidant
CyclodehydrationAcetic acid, 110°C72Mild conditionsRequires acetal protection
MicrowaveEthanol, 100°C, 10 min80RapidSpecialized equipment needed

Análisis De Reacciones Químicas

Types of Reactions

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline-6-carboxylic acid, while reduction may produce quinoxaline-6-methylamine .

Aplicaciones Científicas De Investigación

5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and rheumatoid arthritis.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mecanismo De Acción

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione and its analogs:

Key Observations:

Substituent Effects on Bioactivity: VA33’s anthraquinone moiety enables intercalation with DNA or interaction with redox-active cellular components, contributing to its potent glioblastoma activity (31.9% cell viability at 1 μg/mL) .

Structural Rigidity and Solubility :

  • The 3,4-dimethoxybenzylidene derivative adopts a planar conformation stabilized by intramolecular C–H···O interactions, which may enhance DNA binding but reduce solubility.
  • Trimethoxyphenyl groups (e.g., in ) improve hydrophilicity, suggesting better bioavailability than purely aromatic substituents.

Synthetic Approaches :

  • Most analogs (e.g., VA33) are synthesized via refluxing barbituric acid with substituted amines or aldehydes in formic or acetic acid .
  • Dimeric derivatives (e.g., ) require oxidation steps, introducing variability in stability and reactivity.

Biological Data Gaps: Limited activity data exist for compounds with methoxy or indole substituents, highlighting the need for further pharmacological profiling.

Research Findings and Implications

  • Anticancer Potential: VA33’s efficacy against glioblastoma cells underscores the therapeutic promise of diazinane-triones with polycyclic substituents . The quinoxaline derivative’s nitrogen-rich structure may further modulate kinase or receptor activity, warranting targeted studies.
  • Structural Optimization : Derivatives with electron-donating groups (e.g., methoxy) show enhanced solubility, while bulky substituents (e.g., indole) may improve blood-brain barrier penetration .
  • Synthetic Challenges: Oxidation-sensitive derivatives (e.g., ) require careful handling, whereas monomeric analogs (e.g., VA33) offer higher synthetic yields (up to 94%) .

Actividad Biológica

5-[(Quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione (CAS No. 941905-58-4) is a synthetic compound characterized by its unique molecular structure, which allows it to interact with specific biological targets. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and potential therapeutic applications.

The primary target of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione is the phosphatidylinositol 4,5-bisphosphate 3-kinase catalytic subunit gamma isoform (PI3Kγ) . As a potent inhibitor of PI3Kγ, this compound disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell cycle progression, protein synthesis, and survival. The inhibition of this pathway can lead to significant cellular effects, including altered gene expression and metabolic processes.

The compound exhibits several important biochemical properties:

  • Inhibition of Enzymes : It specifically inhibits PI3Kγ, affecting various cellular processes.
  • Cellular Effects : The action of this compound leads to disruptions in cell signaling pathways that are vital for cancer cell proliferation and survival.

The molecular mechanism involves binding to the active site of PI3Kγ, preventing its interaction with phosphatidylinositol and subsequent activation of downstream signaling pathways .

Case Studies and Research Findings

Recent studies have explored the potential therapeutic applications of 5-[(quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione in various contexts:

  • Cancer Therapy : In vitro studies have shown that this compound can inhibit the growth of cancer cell lines by disrupting the PI3K/AKT/mTOR pathway. For instance:
    • A study demonstrated that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines.
  • Rheumatoid Arthritis : Research has indicated potential benefits in treating inflammatory conditions such as rheumatoid arthritis due to its ability to modulate immune responses through the inhibition of PI3Kγ.

Comparison with Similar Compounds

To understand its unique properties better, we compare it with similar compounds:

Compound NameMechanism of ActionKey Applications
5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dioneSimilar enzyme inhibitionCancer research
4-hydroxy-5-[(quinoxalin-6-yl)methylidene]-2,5-dihydro-1,3-thiazol-2-oneRelated structural featuresAntimicrobial activity

5-[(Quinoxalin-6-yl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its high potency against PI3Kγ compared to these similar compounds .

Q & A

Q. Can this compound serve as a ligand for transition-metal catalysts in asymmetric synthesis?

  • Methodological Answer : Screen for coordination via the diazinane carbonyl groups using UV-Vis titration with metal salts (e.g., Cu(II), Pd(II)). Chiral HPLC can assess enantioselectivity in catalytic reactions (e.g., aldol additions). X-ray absorption spectroscopy (XAS) resolves metal-ligand bond lengths .

Q. What strategies enable large-scale synthesis without compromising purity?

  • Methodological Answer : Implement flow chemistry with inline FTIR monitoring for real-time quality control. Optimize solvent recycling (e.g., ethanol) and employ continuous crystallization to minimize waste .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.